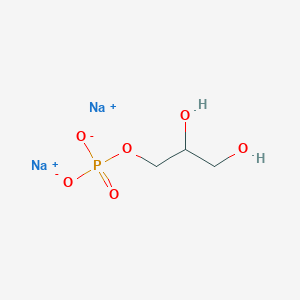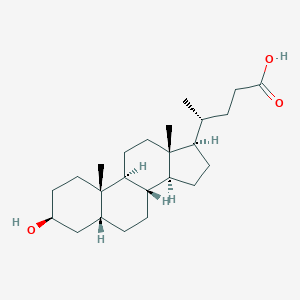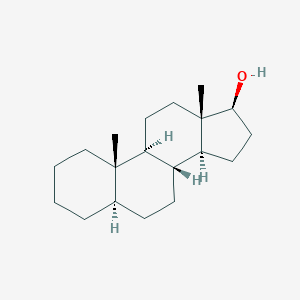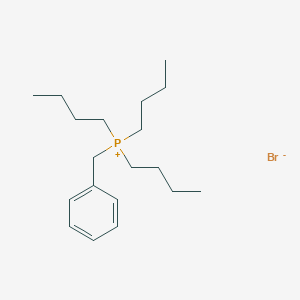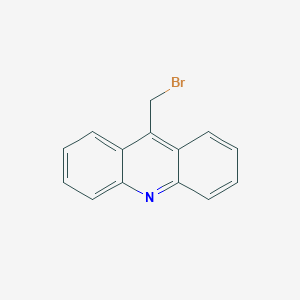
9-(ブロモメチル)アクリジン
概要
説明
9-(Bromomethyl)acridine is an HPLC derivatizing agent used for fluorescent labeling of carboxylic acid .
Synthesis Analysis
The synthesis of 9-(Bromomethyl)acridine involves a multi-step reaction with 3 steps. The first step involves sodium ethylate and ethanol, followed by aqueous HCl in the second step. The third step involves dibenzoyl peroxide, tetrachloromethane, and N-bromo-succinimide .Molecular Structure Analysis
The molecular formula of 9-(Bromomethyl)acridine is C14H10BrN, and its molecular weight is 272.14 .Chemical Reactions Analysis
9-(Bromomethyl)acridine is used as an HPLC derivatizing agent for fluorescent labeling of carboxylic acids .Physical And Chemical Properties Analysis
9-(Bromomethyl)acridine is a light yellow to brown powder or crystal. It has a purity of at least 98.0% as determined by HPLC. It has a melting point of 165 °C .科学的研究の応用
カルボン酸の蛍光標識
“9-(ブロモメチル)アクリジン”は、脂肪酸などのカルボン酸の蛍光標識のための高速液体クロマトグラフィー(HPLC)誘導体化剤として使用されます . このアプリケーションは、特に生化学および分析化学で役立ち、これらの化合物の検出と定量に役立ちます。
生物学的研究
“9-(ブロモメチル)アクリジン”を含むアクリジン誘導体は、長年にわたり、広範囲の疾患に対する有望な治療薬として精力的に研究されてきました . これらには以下が含まれます。
癌治療:アクリジン誘導体は、さまざまな種類の癌の治療に有望であることが示されています . アクリジンの作用機序は、主にDNAインターカレーションによるものであり、DNAおよび関連酵素を含む生物学的プロセスに影響を与えます .
アルツハイマー病:研究では、アルツハイマー病の治療におけるアクリジン誘導体の使用についても検討されてきました .
細菌および原生動物感染症:アクリジン誘導体は、強力な抗菌剤として特定されており、今日でも効果的な消毒剤および抗菌剤として使用されています .
材料科学
アクリジン誘導体は、材料科学で広く使用されています . これらの化合物の平面形状は、有機電子工学および光物理学における用途に適しています .
他のアクリジン誘導体の合成
<a data-citationid="9
Safety and Hazards
9-(Bromomethyl)acridine is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3). It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Relevant Papers One relevant paper is “DNA interaction of bromomethyl-substituted acridines” which discusses the synthesis of a series of acridines with bifunctional substituents, including 9-(Bromomethyl)acridine, for the dual properties of DNA alkylation and intercalation .
作用機序
Target of Action
9-(Bromomethyl)acridine is primarily used as a HPLC derivatizing agent for fluorescent labeling of carboxylic acids . This suggests that its primary targets are carboxylic acid groups present in various biochemical compounds.
Mode of Action
The compound interacts with its targets (carboxylic acids) through a process known as derivatization , which involves the formation of a covalent bond between the 9-(Bromomethyl)acridine and the carboxylic acid. This results in the formation of a fluorescent derivative that can be detected using high-performance liquid chromatography (HPLC) .
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability when administered in a suitable solvent.
Result of Action
The primary result of the action of 9-(Bromomethyl)acridine is the formation of a fluorescent derivative when it reacts with carboxylic acids. This derivative can be detected using HPLC, allowing for the identification and quantification of carboxylic acids in a sample .
Action Environment
The action of 9-(Bromomethyl)acridine can be influenced by various environmental factors. For instance, it is sensitive to moisture , suggesting that it should be stored and used under dry conditions to maintain its efficacy. Additionally, it is recommended to store this compound under inert gas , indicating that it may be sensitive to oxidation.
生化学分析
Biochemical Properties
9-(Bromomethyl)acridine is an HPLC derivatizing agent used for fluorescent labeling of carboxylic acids . It exhibits fluorescence with an excitation wavelength (λex) of 335 nm and an emission wavelength (λem) of 469 nm in 0.1 M phosphate pH 7.0 (after derivatization with glutathione)
Cellular Effects
It is known that acridine derivatives can interact with DNA
Molecular Mechanism
It is known that acridine derivatives can interact with DNA
Dosage Effects in Animal Models
The effects of different dosages of 9-(Bromomethyl)acridine in animal models have not been documented in the literature . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
特性
IUPAC Name |
9-(bromomethyl)acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFYKBHQWLWIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165917 | |
| Record name | 9-Bromomethylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1556-34-9 | |
| Record name | 9-Bromomethylacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Bromomethylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(Bromomethyl)acridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


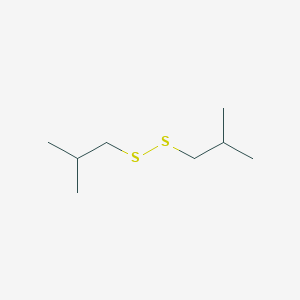


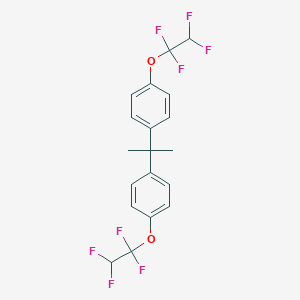

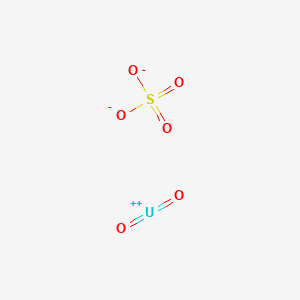

![6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B74444.png)
